![molecular formula C7H7N3O2 B1343848 2,4-Dimethoxypyrimidine-5-carbonitrile CAS No. 14445-57-9](/img/structure/B1343848.png)
2,4-Dimethoxypyrimidine-5-carbonitrile
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Overview
Description
2,4-Dimethoxypyrimidine-5-carbonitrile is a chemical compound with the CAS number 14445-57-9 . It is used in various fields of chemistry, including as a building block in heterocyclic chemistry .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethoxypyrimidine-5-carbonitrile is characterized by the presence of a pyrimidine ring with two methoxy groups at the 2 and 4 positions and a carbonitrile group at the 5 position . The molecular weight is 165.15 .Scientific Research Applications
Synthesis and Antitumor Applications
- Synthesis of Thiopyrimidine Analogues : New 4-chloro-pyrimidine-5-carbonitriles, among other compounds, were synthesized and evaluated for their in-vitro antitumor activity. Some compounds showed high inhibitory activity against leukemia and moderate activity against other cancers (Taher & Helwa, 2012).
Antimicrobial Applications
- Antimicrobial Activity of Pyrimidine Carbonitrile Derivatives : A study on 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile and related compounds showed potent antibacterial effects, including inducing bacterial cell membrane rupture (Bhat & Begum, 2021).
Chemical Synthesis Techniques
- Innovative Synthesis Methods : Research on the conversion of 4,6-dimethoxypyrimidine-2-carbonitrile to various derivatives demonstrated advanced methods in chemical synthesis (Kalogirou & Koutentis, 2019).
Green Chemistry Approaches
- Green Synthesis Approaches : The development of spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives using environmentally friendly methods highlights the role of green chemistry in drug synthesis (Rajeswari, Saluja, & Khurana, 2016).
Potential as Anticancer and Antiviral Agents
- Anticancer and Antiviral Potential : Compounds like 5-(3-Oxoalkyl)uracils, derived from 2,4-dimethoxypyrimidine-5-carbonitrile, have been explored for their anticancer and antiviral properties (Kundu, Das, & Majumdar, 1990).
Mechanism of Action
Target of Action
2,4-Dimethoxypyrimidine-5-carbonitrile is designed to target the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival. It is often overexpressed in various types of cancers, making it an attractive target for anticancer therapies .
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Biochemical Pathways
By inhibiting EGFR, 2,4-Dimethoxypyrimidine-5-carbonitrile affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, proliferation, and differentiation. Their inhibition leads to the suppression of tumor growth .
Result of Action
The inhibition of EGFR by 2,4-Dimethoxypyrimidine-5-carbonitrile leads to significant antiproliferative effects in various cancer cell lines . It can arrest the cell cycle at the G2/M phase and induce apoptosis . Additionally, it has been found to upregulate the level of caspase-3, a key executor of apoptosis .
properties
IUPAC Name |
2,4-dimethoxypyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-11-6-5(3-8)4-9-7(10-6)12-2/h4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJATLRDZXCNDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxypyrimidine-5-carbonitrile |
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